molecular formula C8H8F6O B14309601 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 113407-88-8

1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B14309601
CAS No.: 113407-88-8
M. Wt: 234.14 g/mol
InChI Key: OUHDXFMPKFUEMV-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-7-oxabicyclo[221]heptane is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials . The reaction proceeds through a series of steps, including coupling and hydrogenation reactions, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Soft electrophiles and halogens are commonly used.

    N-Substitution: Electrophilic, alkylating, and acylating reagents.

    Hydrogenation: Raney nickel catalyst under hydrogen atmosphere.

Major Products

The major products formed from these reactions include regioisomers and substituted derivatives of the bicyclic core .

Scientific Research Applications

1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its trifluoromethyl groups and bicyclic structure. These interactions can influence various pathways, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its combination of trifluoromethyl groups and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

113407-88-8

Molecular Formula

C8H8F6O

Molecular Weight

234.14 g/mol

IUPAC Name

1,4-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C8H8F6O/c9-7(10,11)5-1-2-6(15-5,4-3-5)8(12,13)14/h1-4H2

InChI Key

OUHDXFMPKFUEMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(O2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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